N-Nitrosoatenolol

Vue d'ensemble

Description

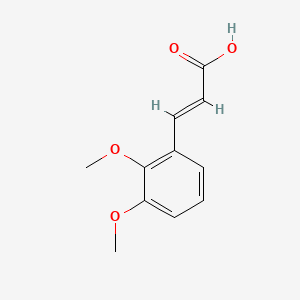

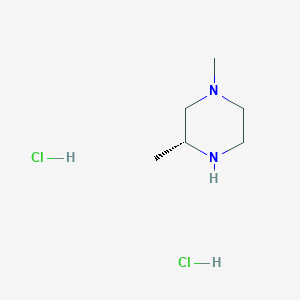

N-Nitroso Atenolol est un dérivé du bêta-bloqueur atenolol, qui est couramment utilisé pour gérer les conditions cardiovasculaires telles que l'hypertension artérielle et l'angine de poitrine. Le groupe nitroso dans le N-Nitroso Atenolol est connu pour conférer des propriétés génotoxiques, ce qui en fait un composé intéressant dans la recherche en toxicologie et en pharmacologie .

Mécanisme D'action

Mode of Action

N-Nitrosoatenolol, like Atenolol, is believed to work by selectively binding to the β1-adrenergic receptor as an antagonist . This prevents the binding of norepinephrine and epinephrine, inhibiting the normal sympathetic effects that act through these receptors . Consequently, this reduces the heart rate, decreases the force of the contractions of the heart muscles, and reduces blood pressure .

Biochemical Pathways

Atenolol’s antagonistic action on β1-adrenergic receptors inhibits the effects of catecholamines (epinephrine and norepinephrine), which are involved in the ‘fight or flight’ response . This leads to a decrease in heart rate, cardiac output, and blood pressure .

Pharmacokinetics

Atenolol, the parent compound, is known to be rapidly absorbed orally, with incomplete (~50%) bioavailability . Atenolol undergoes minimal hepatic metabolism and is primarily excreted unchanged in the urine . The half-life of Atenolol is approximately 6 to 7 hours in adults with normal renal function, and this can be prolonged in individuals with renal impairment .

Result of Action

This compound is a genotoxic derivative of Atenolol . It has been found to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM

Analyse Biochimique

Biochemical Properties

N-Nitrosoatenolol interacts with various biomolecules in the body. It is known to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM This suggests that this compound may interact with enzymes and proteins involved in DNA repair and replication

Cellular Effects

This compound can have significant effects on various types of cells. For instance, it has been shown to induce DNA fragmentation in rat hepatocytes This suggests that this compound may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be genotoxic, suggesting that it may exert its effects at the molecular level by causing DNA damage This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that beta-blockers like atenolol, from which this compound is derived, can affect metabolic pathways related to blood pressure regulation

Méthodes De Préparation

Le N-Nitroso Atenolol peut être synthétisé par nitrosation de l'atenolol. Cette réaction implique généralement l'utilisation de nitrite de sodium dans un milieu acide, tel que l'acide chlorhydrique. Les conditions de réaction doivent être soigneusement contrôlées pour assurer la formation du dérivé nitroso sans réactions secondaires significatives . Les méthodes de production industrielle impliqueraient probablement des conditions de réaction similaires mais à plus grande échelle, avec des étapes de purification supplémentaires pour assurer la pureté du produit final.

Analyse Des Réactions Chimiques

Le N-Nitroso Atenolol subit plusieurs types de réactions chimiques :

Oxydation : Le groupe nitroso peut être oxydé pour former des dérivés nitro.

Réduction : Le groupe nitroso peut être réduit en amine.

Substitution : Le groupe nitroso peut participer à des réactions de substitution, où il est remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

4. Applications de la recherche scientifique

Le N-Nitroso Atenolol est principalement utilisé dans la recherche en toxicologie et en pharmacologie en raison de ses propriétés génotoxiques. Il a été démontré qu'il induisait la fragmentation de l'ADN dans les hépatocytes de rat, ce qui en fait un composé utile pour étudier les mécanismes de dommages à l'ADN et de réparation . De plus, il peut être utilisé comme composé modèle pour étudier la formation et les effets des nitrosamines, qui sont une classe de composés ayant des implications significatives pour la santé.

5. Mécanisme d'action

Les effets génotoxiques du N-Nitroso Atenolol sont principalement dus à sa capacité à former des adduits d'ADN, ce qui peut entraîner des mutations et d'autres formes de dommages génétiques. Le groupe nitroso est très réactif et peut interagir avec les sites nucléophiles de l'ADN, conduisant à la formation de liaisons covalentes. Cela peut perturber la structure et la fonction normales de l'ADN, déclenchant des réponses cellulaires telles que les mécanismes de réparation de l'ADN .

Applications De Recherche Scientifique

N-Nitroso Atenolol is primarily used in toxicology and pharmacology research due to its genotoxic properties. It has been shown to induce DNA fragmentation in rat hepatocytes, making it a useful compound for studying the mechanisms of DNA damage and repair . Additionally, it can be used as a model compound to study the formation and effects of nitrosamines, which are a class of compounds with significant health implications.

Comparaison Avec Des Composés Similaires

Le N-Nitroso Atenolol est similaire à d'autres dérivés nitrosamine de bêta-bloqueurs, tels que le N-Nitroso Propranolol et le N-Nitroso Métoprolol. Ces composés partagent des propriétés génotoxiques similaires dues à la présence du groupe nitroso. les effets spécifiques et la réactivité peuvent varier en fonction de la structure du bêta-bloqueur parent. Par exemple, il a été démontré que le N-Nitroso Propranolol avait des effets différents de dommages à l'ADN par rapport au N-Nitroso Atenolol .

Des composés similaires comprennent :

- N-Nitroso Propranolol

- N-Nitroso Métoprolol

- N-Nitroso Nadolol

- N-Nitroso Oxprenolol

- N-Nitroso Sotalol

Propriétés

IUPAC Name |

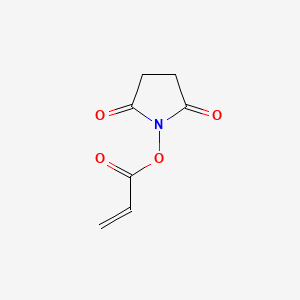

2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLORPAGHSJJNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928722 | |

| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134720-04-0 | |

| Record name | N-Nitrosoatenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.